molecular formula C14H12ClNO B5065901 2-(3-chlorocarbazol-9-yl)ethanol CAS No. 7555-98-8

2-(3-chlorocarbazol-9-yl)ethanol

Cat. No.: B5065901
CAS No.: 7555-98-8
M. Wt: 245.70 g/mol
InChI Key: CSPRAISVRFDZFJ-UHFFFAOYSA-N
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Description

2-(3-chlorocarbazol-9-yl)ethanol is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. These properties make them attractive for various applications in optoelectronics, photovoltaics, and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chlorocarbazole with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield 2-(3-chlorocarbazol-9-yl)ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination of carbazole followed by the reaction with ethylene oxide under controlled conditions. The process requires careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorocarbazol-9-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-chlorocarbazol-9-yl)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-chlorocarbazol-9-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,6-dichlorocarbazol-9-yl)ethanol
  • 2-(3-bromocarbazol-9-yl)ethanol
  • 2-(3-aminocarbazol-9-yl)ethanol

Uniqueness

2-(3-chlorocarbazol-9-yl)ethanol is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct photochemical and thermal properties. This makes it particularly suitable for applications in optoelectronics and advanced materials, where stability and performance are critical .

Properties

IUPAC Name

2-(3-chlorocarbazol-9-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16(14)7-8-17/h1-6,9,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPRAISVRFDZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385756
Record name 9H-Carbazole-9-ethanol, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7555-98-8
Record name 9H-Carbazole-9-ethanol, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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